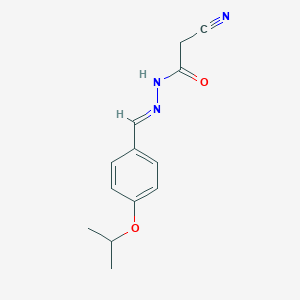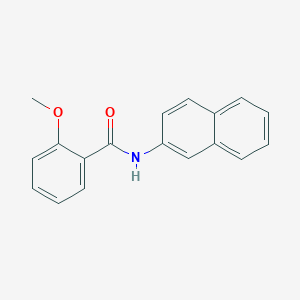![molecular formula C26H18Br2N2O4 B390129 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide CAS No. 312635-88-4](/img/structure/B390129.png)
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-bromobenzoyl chloride is then reacted with 3-amino-5-(4-hydroxyphenoxy)aniline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .
化学反応の分析
Types of Reactions
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the bromine atoms can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, although further research is needed to explore its efficacy and safety.
作用機序
The mechanism of action of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s amide and phenoxy groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide: Similar structure but with a methyl group instead of a hydroxyl group.
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide: Contains a nitro group instead of a hydroxyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research .
特性
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(4-hydroxyphenoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2O4/c27-18-5-1-16(2-6-18)25(32)29-20-13-21(30-26(33)17-3-7-19(28)8-4-17)15-24(14-20)34-23-11-9-22(31)10-12-23/h1-15,31H,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDWWLSOBBLSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)O)NC(=O)C4=CC=C(C=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2,2-dicyclopropylcyclopropane-1-carboxamide](/img/structure/B390057.png)
![4-tert-butyl-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B390058.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chlorobenzyl)butanamide](/img/structure/B390060.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)


![N-(3-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B390065.png)

![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
